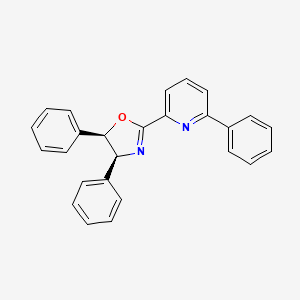

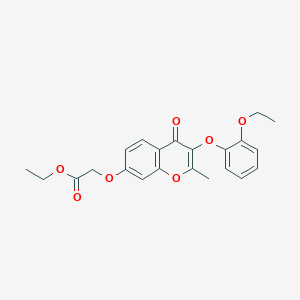

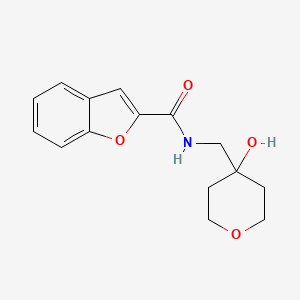

![molecular formula C18H17N3O2 B2953320 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide CAS No. 898428-52-9](/img/structure/B2953320.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide”, also known as MPQP, is a novel medication that is currently being explored for its potential use as an anticancer agent. It is a derivative of quinazolin-4(3H)-one .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound was synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis . The method used for the preparation and isolation of the compounds gave materials of good purity, as evidenced by their spectral analyses and by TLC .Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O2. The structure of the target compounds was confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound has been subjected to various chemical reactions. For instance, it has been fused in a sand bath at 120–125 °C in the presence of anhydrous ZnCl2 for 5 hours . The reaction mixture was then triturated with ice–HCl .Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their diverse therapeutic potential, initially noted for neurotoxic effects but later for preventive roles in Parkinsonism and anticancer applications. The US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas underscores the significance of these compounds in cancer drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, notably in cancer and central nervous system disorders. They also show promise against infectious diseases like malaria, tuberculosis, and HIV-infection, suggesting that compounds like N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide may offer similar broad therapeutic applications (Singh & Shah, 2017).

Isoquinoline Derivatives and Neurodegeneration

Isoquinoline derivatives, including MPP+ analogs, have been studied for their mechanisms of action and injurious effects as complex I inhibitors, akin to rotenone. They induce neurodegenerative changes similar to Parkinson's disease, characterized by nigrostriatal dopaminergic neuro-degeneration. Spectroscopic analyses and structure-activity relationship studies indicate the critical nature of the V-shaped structure for binding to complex I. These insights hint at the potential neuroprotective or neurotoxic research applications of structurally related compounds, depending on their mechanism of action (Kotake & Ohta, 2003).

Evodiamine and Its Derivatives

Evodiamine, an indoloquinazoline alkaloid, demonstrates the extensive pharmacological spectrum of quinazoline derivatives, with established roles in weight management, anti-cancer, anti-diabetic, and anti-inflammatory properties. This compound's fat-reducing property is attributed to preventing muscle protein catabolism and enhancing thermogenesis and lipid oxidation. The potential mechanisms underlying its anti-cancer activity include modulation of specific receptors such as topoisomerase I, NF-kappa B, and B-cell lymphoma 2 (Bcl2). These findings suggest that compounds like N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide might have potential applications in treating metabolic disorders, cancer, and inflammatory conditions through similar mechanisms of action (Gavaraskar, Dhulap, & Hirwani, 2015).

Mechanism of Action

properties

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-17(22)20-13-7-6-8-14(11-13)21-12(2)19-16-10-5-4-9-15(16)18(21)23/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPSFJZMGVRFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

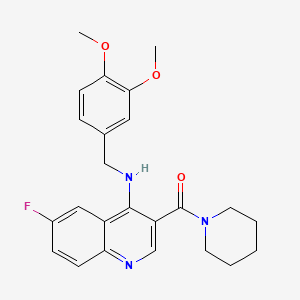

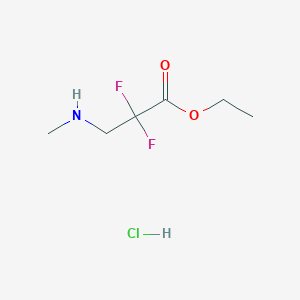

![N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953238.png)

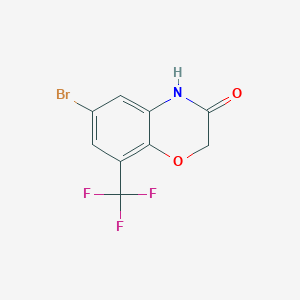

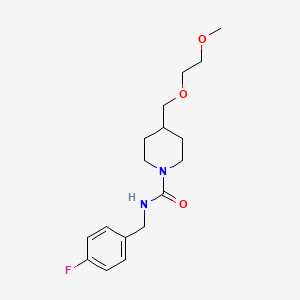

![5-[(4-chlorophenyl)sulfinyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2953241.png)

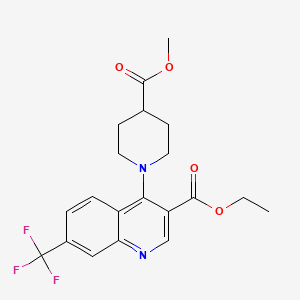

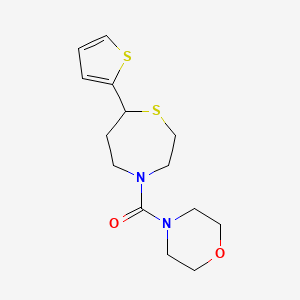

![3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2953245.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B2953249.png)

![2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B2953255.png)